molecular formula C14H19ClN2O4S B4973090 N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide

N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4973090
M. Wt: 346.8 g/mol
InChI Key: XIYXAIKEJKCMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the family of sulfonamide compounds, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also act by modulating the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to modulate the immune system and reduce the severity of certain autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide in lab experiments is its potential as a treatment for certain autoimmune diseases. It may also be useful in studying the mechanisms of inflammation and tumor growth. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide. One direction is to further investigate its mechanism of action and how it modulates the immune system. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. Additionally, it may be useful to study its interactions with other drugs and how it affects drug metabolism. Finally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide involves a multi-step process. First, 2-chloro-4-nitrophenol is reacted with propylamine to form the corresponding amine. This amine is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with allyl acetate to form this compound.

Scientific Research Applications

N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide has been studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has also been shown to have potential as a treatment for certain autoimmune diseases.

properties

IUPAC Name

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-3-7-16-14(18)10-21-13-6-5-11(9-12(13)15)22(19,20)17-8-4-2/h3,5-6,9,17H,1,4,7-8,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXAIKEJKCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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